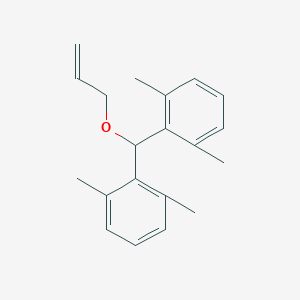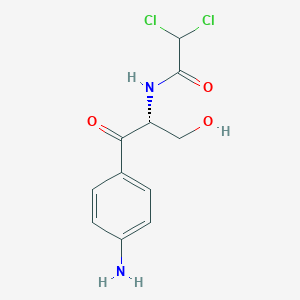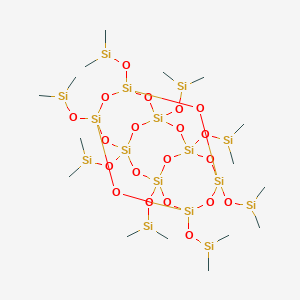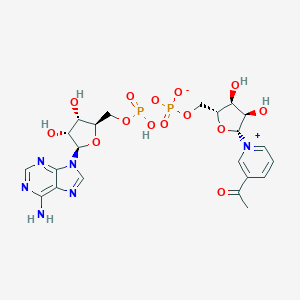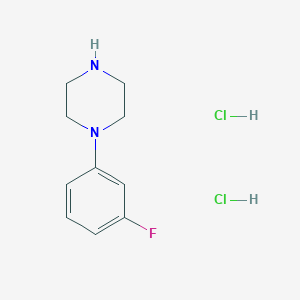
1-(3-Fluorophenyl)piperazine dihydrochloride
Overview
Description
1-(3-Fluorophenyl)piperazine dihydrochloride is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is categorized as a piperazine .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-(3-Fluorophenyl)piperazine dihydrochloride is C10H13FN2.2HCl . The InChI code is 1S/C12H17FN2.2ClH/c1-10(15-7-5-14-6-8-15)11-3-2-4-12(13)9-11;;/h2-4,9-10,14H,5-8H2,1H3;2*1H .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis
1-(3-Fluorophenyl)piperazine dihydrochloride is a white to pale reddish-yellow crystalline powder . It has a molecular weight of 253.14 . The compound should be stored in a cool and dark place at ambient temperatures .Scientific Research Applications
Analytical Reference Standard
1-(3-Fluorophenyl)piperazine dihydrochloride: is used as an analytical reference standard in forensic chemistry and toxicology. It aids in the identification and quantification of substances within a sample, providing a benchmark for analytical methods such as mass spectrometry .
Research in Forensic Chemistry
In forensic applications, this compound can be used to study the metabolism and detection of piperazine-based substances in biological specimens. This is crucial for drug testing and legal investigations .
Safety and Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin irritation and serious eye irritation . It is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves should be used when handling this compound .
Mechanism of Action
Target of Action
1-(3-Fluorophenyl)piperazine dihydrochloride, also known as 1-(3-Fluorophenyl)piperazine 2HCl, is a piperazine derivative . It has been found in vitro to act mainly as a 5-HT 1A receptor agonist , with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . These receptors are primarily found in the central nervous system and are involved in the regulation of mood, anxiety, and sleep .
Mode of Action
The compound interacts with its targets by binding to the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . This binding can inhibit the reuptake of serotonin and norepinephrine, and possibly induce their release . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by 1-(3-Fluorophenyl)piperazine dihydrochloride is the serotonergic pathway . By acting as an agonist at the 5-HT receptors, it can enhance serotonergic neurotransmission . This can lead to downstream effects such as mood elevation, reduced anxiety, and improved sleep .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted via the kidneys . The compound’s bioavailability would be influenced by factors such as its absorption, distribution, metabolism, and excretion (ADME properties).
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its enhancement of serotonergic neurotransmission . This can lead to changes in neuronal activity and ultimately influence behaviors such as mood, anxiety, and sleep .
properties
IUPAC Name |
1-(3-fluorophenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPXXVQXENGQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



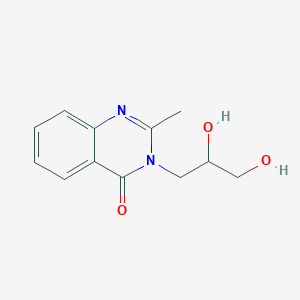
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)
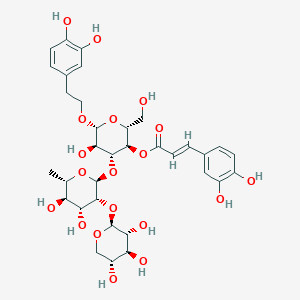
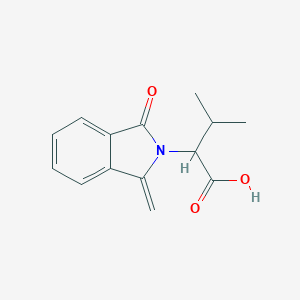
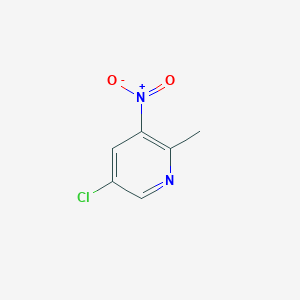

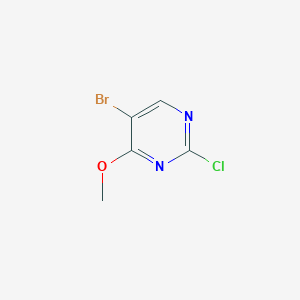
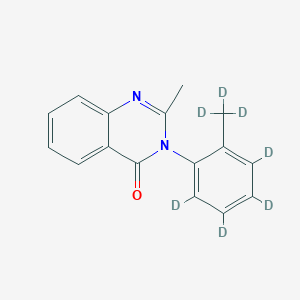

![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B163212.png)
